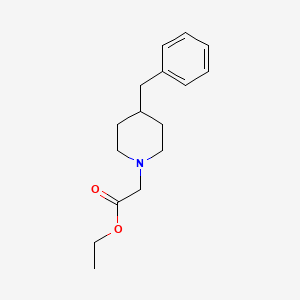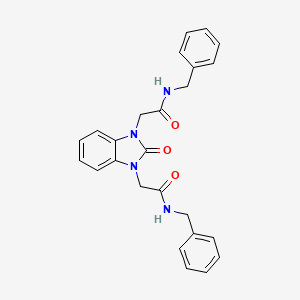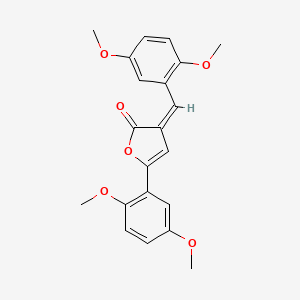
3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone
Vue d'ensemble
Description
3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone, also known as DMDF, is a synthetic compound that has gained significant attention in scientific research. DMDF belongs to the family of furanones, which are organic compounds that contain a furan ring with a ketone group. DMDF has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Mécanisme D'action
The mechanism of action of 3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone is not fully understood. However, it has been proposed that 3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone exerts its biological activities through the inhibition of various enzymes, such as acetylcholinesterase and tyrosinase. 3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and the downregulation of Bcl-2 expression.
Biochemical and Physiological Effects:
3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce the activity of acetylcholinesterase, and inhibit the activity of tyrosinase. 3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has also been found to possess antioxidant and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone in lab experiments is its high potency and selectivity towards various enzymes and biological targets. Moreover, 3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using 3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone is its low solubility in water, which can limit its applications in aqueous environments.
Orientations Futures
There are several future directions for the research on 3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone. One potential direction is the development of 3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone-based drugs for the treatment of Alzheimer's disease and cancer. Another direction is the exploration of 3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone's potential applications in material science and agriculture. Furthermore, the mechanism of action of 3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone needs to be further elucidated to fully understand its biological activities. Finally, the synthesis of 3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone analogs with improved solubility and potency could lead to the development of more effective compounds for various applications.
Applications De Recherche Scientifique
3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antimicrobial, and antifungal activities. 3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has also been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Moreover, 3-(2,5-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has been studied for its potential use as a sensor for the detection of metal ions.
Propriétés
IUPAC Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(2,5-dimethoxyphenyl)methylidene]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-23-15-6-8-18(25-3)13(10-15)9-14-11-20(27-21(14)22)17-7-5-16(24-2)12-19(17)26-4/h5-12H,1-4H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFLUCJHWOFJSQ-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C=C(OC2=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C=C(OC2=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B3457355.png)
![N-benzyl-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3457361.png)
![1,3,4,6-tetramethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3457372.png)
![methyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B3457381.png)
![2-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3457386.png)

![2-(4-bromophenyl)-5-[(2-chloro-6-fluorobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B3457393.png)

![2-(2-methylphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3457406.png)
![2-(2-methylphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3457410.png)
![N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B3457411.png)
![N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B3457418.png)
![2-{[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B3457422.png)
